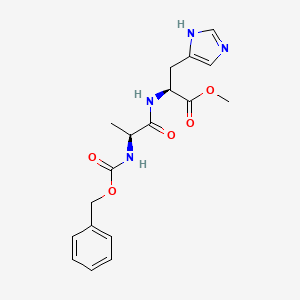

Z-Ala-his-ome

Description

Significance of Peptide Derivatives in Biochemical Research

Peptide derivatives are fundamental tools in biochemical research and the pharmaceutical industry. nih.gov Peptides, short chains of amino acids, are essential to countless biological processes, acting as hormones, neurotransmitters, and signaling molecules. nih.govlongdom.org However, natural peptides can be unstable or quickly degraded in the body.

Researchers synthesize peptide derivatives by chemically modifying natural peptides to enhance their properties. These modifications can lead to improved stability, greater potency, and higher selectivity for their biological targets compared to their natural counterparts. ontosight.ai Such engineered molecules are pivotal in:

Drug Development : Designing new therapeutics with specific actions, such as antimicrobial, anti-inflammatory, or anti-thrombotic effects. nih.govderpharmachemica.com

Biochemical Probes : Creating tools to study complex biological processes like protein-protein interactions and enzyme mechanisms at a molecular level. chemimpex.comamerigoscientific.com

Mimicking Natural Processes : Synthesizing derivatives to replicate and study the function of endogenous substances that regulate cellular activities. nih.gov

The ability to construct these molecules through methods like solid-phase peptide synthesis allows for precise control over their sequence and structure, facilitating the development of novel compounds for both research and therapeutic applications. longdom.orgamerigoscientific.com

Role of the Z-Protecting Group in Peptide Chemistry

The "Z" in Z-Ala-His-OMe stands for benzyloxycarbonyl (Cbz), a crucial protecting group in peptide chemistry. bachem.com A protecting group is a chemical moiety that is temporarily attached to a reactive functional group (in this case, the amine group of an amino acid) to prevent it from participating in unwanted side reactions during a chemical synthesis.

The benzyloxycarbonyl group was first introduced for peptide synthesis by Max Bergmann and Leonidas Zervas in 1932, a development that revolutionized the field. wikipedia.org The key features of the Z-group include:

Preventing Unwanted Reactions : It effectively masks the reactivity of the amine's nitrogen, preventing uncontrolled polymerization and other side reactions during peptide bond formation. wikipedia.org

Preventing Racemization : It helps to maintain the specific stereochemistry (the three-dimensional arrangement of atoms) of the amino acid, which is critical for the final peptide's biological activity. wikipedia.orgcreative-peptides.com

Controlled Removal : The Z-group is stable under many reaction conditions but can be readily removed when desired, typically through catalytic hydrogenolysis or by using strong acids, without damaging the newly formed peptide backbone. bachem.comcreative-peptides.comug.edu.pl

While other protecting groups like Boc and Fmoc have become widespread, particularly in solid-phase synthesis, the Z-group remains a cornerstone of solution-phase peptide synthesis. peptide.com

Overview of this compound as a Research Compound

This compound is a dipeptide derivative that serves as a specific building block in scientific research. chemimpex.com Its full chemical name is methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate. chemimpex.com The compound's utility stems from its unique, protected structure.

Key Research Applications:

Peptide Synthesis : It is primarily used as an intermediate in the multi-step process of constructing larger, more complex histidine-containing peptides. chemimpex.com

Enzyme Studies : Researchers use this compound and similar compounds as substrates in enzymatic assays to investigate the mechanisms of enzymes like pepsin.

Medicinal Chemistry : It serves as a structural fragment in the design and synthesis of novel pharmaceutical candidates, particularly enzyme inhibitors and therapeutic peptides. chemimpex.com

The table below provides a summary of the key characteristics of this compound.

| Property | Value | Source |

| Full Name | N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester | chemimpex.com |

| CAS Number | 32303-82-5 | |

| Molecular Formula | C18H22N4O5 | |

| Molecular Weight | 374.40 g/mol |

The presence of the Z-group on the alanine (B10760859) residue and the methyl ester on the histidine residue makes this compound a stable and versatile tool, allowing for controlled, stepwise additions of other amino acids to build a desired peptide sequence. researchgate.net For instance, it has been utilized as a precursor in the enzymatic synthesis of the dipeptide N-(benzyloxycarbonyl)-alanyl-histidine (Z-Ala-His). researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22N4O5 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C18H22N4O5/c1-12(21-18(25)27-10-13-6-4-3-5-7-13)16(23)22-15(17(24)26-2)8-14-9-19-11-20-14/h3-7,9,11-12,15H,8,10H2,1-2H3,(H,19,20)(H,21,25)(H,22,23)/t12-,15-/m0/s1 |

InChI Key |

FPMLCYUEXWDCDX-WFASDCNBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

sequence |

AH |

Origin of Product |

United States |

Biochemical and Enzymological Research Applications of Z Ala His Ome

Z-Ala-His-OMe as a Substrate in Enzymatic Reactions

The unique chemical structure of this compound allows it to be utilized as a substrate to probe the activity and specificity of certain enzymes. The presence of the peptide bond between alanine (B10760859) and histidine makes it a target for proteolytic enzymes.

Kinetic Analysis of Enzyme-Substrate Interactions

Kinetic studies are fundamental to understanding how enzymes function. nih.gov By measuring the rate of an enzyme-catalyzed reaction at different substrate concentrations, key kinetic parameters like the Michaelis constant (Kм) and the catalytic rate (kcat) can be determined. nih.govnih.gov These values provide insights into the affinity of the enzyme for the substrate and the efficiency of the catalytic process. nih.gov For instance, the hydrolysis of substrates like this compound by a protease can be monitored over time to calculate the initial reaction velocity. Plotting these velocities against substrate concentrations allows for the determination of Kм and Vmax, from which kcat can be derived. nih.gov This type of analysis is crucial for characterizing the catalytic mechanism of a protease. nih.gov

Investigations of Protease Specificity and Activity

This compound and its analogs are employed to investigate the substrate specificity of proteases. nih.gov Proteases exhibit selectivity for the amino acid residues flanking the scissile peptide bond. wikipedia.org For example, trypsin-like proteases prefer to cleave after positively charged residues like lysine (B10760008) or arginine, while chymotrypsin-like enzymes favor large hydrophobic residues. wikipedia.org

The use of a specific dipeptide like this compound helps in characterizing the preferences of a protease for alanine at the P2 position and histidine at the P1 position (using the Schechter and Berger nomenclature). By comparing the rate of hydrolysis of this compound with other Z-dipeptide-OMes, researchers can build a profile of the enzyme's subsite preferences. nih.gov For example, studies on carboxypeptidases from Aspergillus niger involved the use of various Z-Ala-X-OH substrates to determine their P'1 preferences, showing how different amino acids at the C-terminus affect the rate of hydrolysis. asm.org Similarly, the specificity of proteases like OmpP has been extensively studied using peptide substrates to map the preferences at various positions around the cleavage site. nih.gov

The data below illustrates the kinetic parameters for the hydrolysis of various Z-Ala-X substrates by different serine carboxypeptidases, highlighting their distinct specificities. asm.org

This compound in Enzyme Inhibition Studies

Enzyme inhibitors are invaluable tools in biochemistry and pharmacology for studying enzyme mechanisms and for the development of therapeutic agents. peptide.co.jpnih.gov While this compound itself is a substrate, its structural analogs can be designed to act as enzyme inhibitors.

Mechanisms of Enzyme Inhibition by this compound Analogs

Analogs of this compound can be synthesized to function as inhibitors of specific proteases. peptide.co.jpontosight.ai These inhibitors can act through various mechanisms, such as competitive, noncompetitive, or uncompetitive inhibition. bgc.ac.inlibretexts.org For example, a competitive inhibitor, which often resembles the substrate, binds to the active site of the enzyme and prevents the actual substrate from binding. bgc.ac.in The design of such inhibitors often involves modifying the peptide backbone or the side chains of the amino acids to create a molecule that binds tightly to the enzyme but cannot be cleaved. peptide.co.jp For instance, replacing the cleavable peptide bond with a non-hydrolyzable isostere can result in a potent inhibitor.

Studies on other peptide-based inhibitors, such as Z-Ala-Prolinal, demonstrate how a synthetic peptide can act as a protease inhibitor, aiding in the understanding of biological pathways regulated by these enzymes. ontosight.ai The aldehyde group in Z-Ala-Prolinal is crucial for its inhibitory activity. peptide.co.jp Similarly, modifications to the this compound structure could yield inhibitors targeting specific proteases.

Structure-Activity Relationship Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. plos.orgnih.govresearchgate.net These studies involve systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its inhibitory activity. nih.gov For analogs of this compound, this could involve altering the N-terminal protecting group (Z-group), modifying the alanine or histidine side chains, or changing the C-terminal methyl ester. plos.orgtandfonline.com

For example, replacing the methyl ester with a more reactive group might enhance the inhibitor's potency. The goal of SAR studies is to identify the key chemical features responsible for the inhibitor's interaction with the enzyme, which can then be used to design more effective and specific inhibitors. nih.gov

The following table presents data from a study on bergenin (B1666849) derivatives, illustrating how modifications to a core structure affect α-glucosidase inhibitory activity. tandfonline.com A similar approach could be applied to this compound analogs.

Interaction of this compound with Biological Macromolecules

The interaction of small molecules like this compound with biological macromolecules, primarily proteins, is fundamental to its function as a substrate or a precursor to an inhibitor. nih.govmedcraveonline.com The binding of this compound to the active site of a protease is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govroyalsocietypublishing.org The benzyloxycarbonyl group can participate in hydrophobic interactions within the enzyme's binding pocket, while the peptide backbone and the histidine side chain can form specific hydrogen bonds and electrostatic interactions with the amino acid residues of the enzyme. nih.gov

Studies on Protein-Peptide Interactions

This compound and related peptides are utilized in research to understand the intricacies of protein-peptide interactions, which are fundamental to numerous cellular processes. chemimpex.comchemimpex.com These interactions mediate a vast array of biological functions, from signal transduction to enzyme inhibition, and it is estimated that 15-40% of all protein-protein interactions in human cells are mediated by peptides. wikipedia.orgcambridge.org The specificity of these interactions often arises from a combination of backbone hydrogen bonds and side-chain contacts. acs.org

The dipeptide this compound serves as a key building block in the synthesis of more complex peptides designed to probe or inhibit these interactions. chemimpex.com For instance, longer peptide sequences incorporating the Ala-His motif are synthesized to study the substrate specificity and catalytic mechanisms of enzymes like proteases. In a study on the mechanism of pepsin action, a related peptide, Z-Ala-His-Phe-Trp, was used to investigate the enzymatic hydrolysis process, demonstrating how specific peptide bonds are recognized and cleaved by the enzyme.

The alanine residue in the dipeptide provides a simple, non-bulky side chain, while the histidine residue offers a versatile imidazole (B134444) group capable of acting as both a hydrogen bond donor and acceptor. This makes the Ala-His motif a common element in peptides designed to mimic or disrupt the helical structures often found at protein-protein interaction (PPI) interfaces. mdpi.com Researchers design synthetic peptides, including those containing Ala-His sequences, to function as inhibitors or modulators of specific PPIs, which is a promising avenue for therapeutic development. mdpi.comontosight.ai

Below is a table summarizing examples of research applications involving peptides containing the Ala-His motif.

Table 1: Research Applications of Ala-His Containing Peptides in Protein Interaction Studies

| Peptide Derivative/Scaffold | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Z-Ala-His-Phe-Trp | Enzyme kinetics | Served as a substrate to elucidate the catalytic mechanism of the protease pepsin. | |

| α/β-Peptides with Ala/His residues | PPI Inhibition | α/β-peptides incorporating proteinogenic residues like Alanine and Histidine can mimic natural α-helices to disrupt protein interactions, such as those involving Vascular Endothelial Growth Factor (VEGF). | nih.gov |

| Ala-His-His | Metal-mediated protein interactions | The Ala-His-His motif can switch between different copper(II) coordination modes, a mechanism relevant to proteins involved in copper homeostasis. | researchgate.net |

Metal Ion Coordination in Peptide Structures

The histidine residue in this compound makes it an excellent model compound for studying the coordination of metal ions in biological systems. The imidazole side chain of histidine is a primary ligand for various metal ions, including zinc (Zn(II)) and copper (Cu(II)), which are essential cofactors in many enzymes and structural proteins. researchgate.netnih.gov Structural zinc sites in proteins, for example, are often formed by coordination with cysteine and/or histidine residues. nih.gov

Research has utilized histidine-containing peptides to investigate the chemistry of metal-peptide complexes. A study on the complexation of Cu(II) with tripeptides containing bis(imidazolyl) groups used a similar compound, BIP-Ile-Ala-His-OMe, to examine how histidyl residues in different positions affect metal binding. The C-terminal histidine methyl ester moiety is crucial in these models, allowing researchers to study the specific coordination environment provided by the imidazole nitrogen and other potential donor atoms from the peptide backbone.

Studies using techniques such as potentiometry, UV-visible spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy on copper(II) complexes with peptides containing Ala-His sequences have revealed detailed information about the coordination geometry. researchgate.net For example, peptides with an N-terminal Ala-His-His motif can adopt different Cu(II) coordination modes depending on the pH, demonstrating the versatility of histidine in metal binding. researchgate.net Similarly, investigations into the competition between Cu(II) and Zn(II) for binding to the Amyloid-β peptide have highlighted the critical role of specific histidine residues in coordinating these metal ions, a process implicated in Alzheimer's disease. nih.gov

The data gathered from such studies are crucial for understanding the structural and functional roles of metals in metalloproteins and for designing novel peptides with specific metal-binding properties.

Table 2: Metal Ion Coordination Properties of Histidine-Containing Peptides

| Peptide/System | Metal Ion(s) | Key Findings on Coordination | Analytical Methods Used | Reference(s) |

|---|---|---|---|---|

| BIP-Ile-Ala-His-OMe | Copper(II) | The C-terminal His-OMe contributes to the formation of stable copper(II) complexes, demonstrating the importance of histidine's position. | Potentiometry, UV-visible and EPR spectroscopy | |

| Ala-His-His Peptide | Copper(II) | Demonstrates pH-dependent switching between different Cu(II) coordination modes involving the N-terminus and imidazole nitrogens. | N/A | researchgate.net |

| Zinc Finger (MM1 peptide) | Zinc(II) | Showed high specificity and affinity for Zn(II) binding, primarily through cysteine and histidine residues, forming a stable structural motif. | Mass Spectrometry | nih.gov |

Structural Characterization and Spectroscopic Analysis of Z Ala His Ome and Its Complexes

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are indispensable for determining the structure of peptides like Z-Ala-His-OMe in both solid and solution states. These methods provide detailed insights into the molecule's conformation, bonding, and electronic environment.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the conformational landscape of peptides. illinois.edu These methods are particularly sensitive to the secondary structure, which is largely dictated by hydrogen bonding patterns.

In the context of this compound, FTIR and Raman spectra would reveal characteristic vibrational modes. The amide I band (primarily C=O stretching), typically found between 1600 and 1700 cm⁻¹, is highly sensitive to the peptide backbone conformation. For instance, in the solid state of a similar dipeptide, the amide I vibrational mode of the carbamate (B1207046) carbonyl and the amide carbonyl were observed at 1666 cm⁻¹ and 1655 cm⁻¹, respectively. researchgate.net The amide II band (a combination of N-H in-plane bending and C-N stretching) and amide III band (a mix of C-N stretching and N-H bending) also provide valuable structural information. znaturforsch.com Furthermore, a sharp peak around 1740 cm⁻¹ would be expected for the ester carbonyl group in the solid state. researchgate.net

Changes in the positions and intensities of these bands upon dissolution in different solvents or upon complexation can be monitored to understand conformational transitions and intermolecular interactions. For example, a study on dipeptide methyl esters showed that the FT-IR spectra of the compounds immediately after dissolving did not show significant evidence of ordered hydrogen bonding networks. amazonaws.com

Table 1: Typical Infrared Absorption Bands for Protected Dipeptides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

|---|---|---|

| N-H Stretching | 3200-3400 | Hydrogen bonding status of amide groups |

| C-H Stretching (Aromatic) | 3000-3100 | Presence of the benzyloxycarbonyl group |

| C-H Stretching (Aliphatic) | 2850-3000 | Presence of alanine (B10760859) and histidine side chains |

| C=O Stretching (Ester) | 1735-1750 | Methyl ester group |

| Amide I (C=O Stretching) | 1630-1690 | Peptide backbone conformation and hydrogen bonding |

| Amide II (N-H Bending, C-N Stretching) | 1510-1580 | Peptide backbone conformation |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution. amazonaws.com For this compound, ¹H and ¹³C NMR would provide a wealth of information.

The ¹H NMR spectrum would display distinct signals for each proton in the molecule. The chemical shifts (δ) of the amide (N-H) protons are particularly sensitive to their involvement in hydrogen bonds. rsc.org The protons of the alanine and histidine side chains, the α-protons, and the protons of the benzyloxycarbonyl and methyl ester groups would all appear at characteristic chemical shifts. mdpi.com The coupling constants between vicinal protons, such as ³J(Hα-Hβ), can be used to determine the dihedral angles and thus the rotamer populations of the side chains. amazonaws.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the carbonyl carbons (amide and ester) and the α- and β-carbons are indicative of the local conformation. researchgate.net For instance, the ¹³C chemical shifts of proline-containing dipeptides have been used to distinguish between cis and trans isomers of the peptide bond. researchgate.net In studies of histidine-containing dipeptides, solid-state ¹³C NMR has been used to investigate chemical shifts and hydrogen bonding. illinois.edu

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (Z-group, His) | 7.0 - 8.5 | Chemical shifts depend on the specific ring environment. |

| Amide (N-H) | 6.5 - 8.5 | Sensitive to solvent and hydrogen bonding. |

| α-CH (Ala, His) | 4.0 - 5.0 | Position depends on neighboring groups and conformation. |

| β-CH₂ (His) | 2.8 - 3.5 | Diastereotopic protons may show distinct signals. |

| CH₂ (Z-group) | ~5.1 | Typically a singlet. |

| CH₃ (Ala) | 1.2 - 1.6 | Typically a doublet. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

X-ray Crystallography in Peptide and Protein Structural Determination

While NMR provides the solution structure, X-ray crystallography offers an atomic-resolution view of the molecule in the solid state. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline sample.

To perform X-ray crystallography, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the electron density distribution, from which the positions of the individual atoms can be deduced. The analysis yields precise bond lengths, bond angles, and torsion angles.

Studies on similar protected dipeptides have revealed detailed information about their solid-state conformations and intermolecular interactions, such as hydrogen bonding, which often leads to the formation of extended networks like β-sheets or turns. nih.gov For example, the crystal structures of several histidine-containing dipeptides have been determined, providing insights into their molecular packing and hydrogen-bonding patterns. illinois.edutandfonline.com The crystal structure of a gold(III) complex with L-alanyl-L-histidine has also been reported, demonstrating how the dipeptide coordinates to a metal ion. nih.gov

Table 3: Illustrative Crystallographic Data for a Protected Dipeptide (Note: This is example data for a related compound, as specific crystallographic data for this compound was not found in the searched literature.)

| Parameter | Example Value (for Z-Ala-Phe-OMe) |

|---|---|

| Chemical Formula | C₂₁H₂₄N₂O₅ |

| Molecular Weight | 384.42 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.0655(6) Å, b = 8.4614(8) Å, c = 46.856(5) Å |

| Volume | 2008.3 ų |

Advanced Structural Biology Methodologies

In addition to traditional spectroscopic and crystallographic techniques, modern structural biology employs advanced computational methods to complement experimental data and provide a more dynamic picture of peptide structures.

Computational modeling, including molecular mechanics and quantum mechanics calculations, plays a crucial role in refining and interpreting experimental structural data. For this compound, theoretical calculations can be used to predict the relative energies of different conformers and to simulate spectroscopic properties.

For instance, theoretical calculations of vibrational frequencies can aid in the assignment of experimental FTIR and Raman spectra. Current time information in Bangalore, IN. Similarly, theoretical predictions of NMR chemical shifts can help in the analysis of complex spectra and in the validation of determined structures. amazonaws.com By combining experimental data with computational models, a more complete and accurate understanding of the structural preferences and dynamics of this compound can be achieved.

Theoretical and Computational Investigations of Z Ala His Ome

Quantum Chemical Calculations for Electronic and Vibrational Properties

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and properties of molecules. researchgate.netnih.gov These methods, such as Density Functional Theory (DFT), can provide insights into molecular geometry, orbital energies, and vibrational frequencies. nih.govrsc.org

Density Functional Theory (DFT) Studies on Z-Ala-His-OMe

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. nih.gov DFT calculations can determine optimized geometry, electronic charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. Furthermore, DFT is employed to simulate vibrational spectra (like IR and Raman), aiding in the interpretation of experimental data by assigning specific vibrational modes to atomic motions within the molecule.

A literature search reveals no specific studies that have applied DFT methods to analyze the electronic and vibrational properties of this compound. While DFT has been extensively used to study related amino acids and peptides, the detailed computational characterization of this particular compound is not available.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, revealing conformational changes and interactions with other molecules, such as proteins or solvents.

Ligand-Protein Interaction Modeling

Modeling the interaction between a ligand like this compound and a protein target is essential for drug discovery. Computational techniques such as molecular docking and MD simulations are used to predict the binding pose, affinity, and stability of the ligand-protein complex. These models are crucial for understanding the structural basis of molecular recognition.

No published research could be found that models the specific interactions of this compound with any protein target.

Conformational Analysis and Stability Predictions

Peptides can adopt various three-dimensional shapes or conformations, and their biological function is often dependent on a specific conformation. ru.nl Conformational analysis through MD simulations explores the potential energy surface of a molecule to identify stable low-energy conformations. These predictions, which can be complemented by experimental techniques, are vital for understanding peptide stability and function.

Specific studies on the conformational analysis or stability predictions for this compound are absent from the scientific literature.

In Silico Approaches to Peptide Design and Discovery

In silico methods use computational approaches to design and discover new molecules with desired properties, significantly accelerating research and development. These techniques are widely applied in designing therapeutic peptides and small molecules.

Virtual Screening for Enzyme Modulators

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be used to find potential inhibitors or modulators of enzyme activity.

There are no available reports of this compound being used in or identified through virtual screening campaigns for enzyme modulators.

Emerging Research Directions and Interdisciplinary Applications

Z-Ala-His-OMe in Bioorthogonal Chemistry Research

Bioorthogonal chemistry encompasses chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgpcbiochemres.com This powerful strategy typically involves a two-step process: first, a biomolecule is tagged with a chemical reporter group (e.g., an azide), and second, a probe molecule containing a complementary reactive group is introduced, which selectively ligates to the reporter. acs.org This allows for the study of biomolecules in real time and within their natural environment. frontiersin.org

Key bioorthogonal reactions include:

Staudinger Ligation : One of the earliest developed bioorthogonal reactions, it involves the reaction of an azide (B81097) with a phosphine. acs.orgeurjchem.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click chemistry reaction that avoids the cytotoxicity associated with copper catalysts, making it highly suitable for use in living cells. wikipedia.orgnih.gov

Tetrazine Ligation : An extremely rapid reaction between a tetrazine and a strained alkene or alkyne, enabling the labeling of biomolecules at very low concentrations. wikipedia.orgacs.org

Peptides are frequently utilized in this field. For instance, they can be functionalized with bioorthogonal handles to be attached to surfaces for creating bioactive materials or to be conjugated with imaging agents or drugs. pcbiochemres.comacs.org Site-specific modification through bioorthogonal reactions allows for the creation of precisely engineered proteins and peptides for various biological and medical applications. frontiersin.org While the principles of bioorthogonal chemistry are widely applied to peptide and protein research, a specific, documented role for this compound in bioorthogonal chemistry research has not been identified in the reviewed literature. Its utility remains primarily as a precursor for synthesizing larger peptide chains, which may subsequently be modified for bioorthogonal applications. chemimpex.com

Future Perspectives in Peptide-Based Research

The field of peptide-based research is experiencing a significant resurgence, with a promising future driven by innovations aimed at overcoming historical challenges such as stability and delivery. drugdiscoverytrends.comnih.gov Peptides offer high target specificity and potency, bridging the gap between small molecules and large biologics. nih.gov

Key Future Directions:

AI-Driven Drug Discovery : Artificial intelligence (AI) and machine learning are revolutionizing peptide design. These technologies enable the de novo design of novel peptide sequences with optimized properties like receptor affinity and selectivity, accelerating the identification of potent drug candidates. gubra.dk

Enhanced Stability and Delivery : A major focus is on improving the drug-like properties of peptides. This includes modifying peptide backbones with non-natural amino acids (e.g., D-amino acids) to increase resistance to proteolytic degradation and developing novel formulations for oral bioavailability. drugdiscoverytrends.comnews-medical.net

Cyclic Peptides and Scaffolds : Cyclic dipeptides, such as diketopiperazines (DKPs), are gaining attention as "privileged scaffolds." Their rigid conformation enhances enzymatic stability and cell permeability, making them ideal platforms for developing new therapeutics, especially for neurological disorders. nih.gov

Peptide-Based Biomaterials : Self-assembling dipeptides are being explored for a wide range of biomedical applications, including the formation of hydrogels for drug delivery, tissue engineering, and 3D cell culture. nih.govacs.org These materials are often biocompatible and can be designed to be responsive to environmental stimuli like pH or enzymes. nih.gov

This compound, as a protected dipeptide, serves as a valuable starting material for the synthesis of more complex peptides intended for these advanced applications. chemimpex.com Its structure can be incorporated into longer chains that are then cyclized, modified with non-natural amino acids, or assembled into larger supramolecular structures.

Table 1: Emerging Trends in Peptide Research

| Research Area | Key Innovations & Focus | Potential Relevance of Dipeptide Building Blocks |

|---|---|---|

| AI-Powered Drug Design | De novo peptide design, optimization of drug-like properties (efficacy, specificity, half-life). gubra.dk | Serve as foundational units for synthesizing the novel peptide sequences designed by AI algorithms. |

| Advanced Drug Delivery | Oral bioavailability, enhanced stability (e.g., using D-amino acids), macrocyclization. drugdiscoverytrends.comnews-medical.net | Incorporation into peptides designed for improved stability and novel delivery mechanisms. |

| Privileged Scaffolds | Use of conformationally rigid structures like cyclic dipeptides (DKPs) for improved pharmacokinetics. nih.gov | Precursors for larger peptides or potential for direct modification into cyclic structures. |

| Peptide Hydrogels | Self-assembling peptides for tissue engineering, drug delivery, and 3D cell culture. nih.govacs.org | Can be integrated into peptide sequences designed for self-assembly and biomaterial formation. |

Methodological Advancements in Research Synthesis Relevant to Peptide Chemistry

The synthesis of peptides is a cornerstone of peptide research, and continuous methodological advancements are crucial for producing pure, complex peptides efficiently. While this compound itself is a relatively simple dipeptide, its utility lies in its role as a building block in more sophisticated synthesis strategies.

Solid-Phase Peptide Synthesis (SPPS): SPPS remains the most common method for synthesizing peptides up to around 50 amino acids. frontiersin.org It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. This method allows for easy purification by simply washing the resin.

Minimizing Racemization: A significant challenge in peptide synthesis, particularly during fragment condensation, is the risk of racemization (the conversion of a chiral amino acid to a mixture of L- and D-isomers). Histidine is known to be particularly prone to racemization. acs.org Methodological advancements to mitigate this include:

Optimized Coupling Reagents : The development of additives like HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure, which can suppress racemization more effectively than older reagents. eurjchem.com

Control of Reaction Conditions : Careful selection of the base and solvent system is critical. For instance, using sterically hindered bases like 2,4,6-collidine can reduce the rate of racemization compared to less hindered bases. eurjchem.com

Greener Synthesis Approaches: There is a growing emphasis on developing more environmentally friendly synthesis methods. tandfonline.com Microwave-assisted synthesis has emerged as a powerful technique, particularly for promoting difficult coupling reactions and for the cyclization of peptides. mdpi.com It can significantly reduce reaction times and improve yields, sometimes allowing for reactions to be run in water, avoiding the use of petroleum-derived solvents. mdpi.com

Chemical Ligation: For the synthesis of very long peptides and proteins, chemical ligation techniques are employed. These methods involve the chemoselective joining of two unprotected peptide fragments. This approach allows for the assembly of large, homogeneous proteins that can include non-canonical amino acids. frontiersin.org

Table 2: Key Methodological Advancements in Peptide Synthesis

| Advancement | Description | Relevance to Peptide Building Blocks |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a peptide chain on a solid support, simplifying purification. frontiersin.org | Protected dipeptides can be incorporated as single units in an SPPS workflow. |

| Racemization Suppression | Use of advanced coupling additives (e.g., HOAt, OxymaPure) and optimized bases to maintain stereochemical purity. eurjchem.com | Crucial when incorporating racemization-prone residues like histidine from a precursor like this compound. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions, improve yields, and enable greener chemistry. mdpi.com | Can be used for efficient cyclization of linear peptides synthesized from dipeptide units. |

| Chemical Ligation | Chemoselective condensation of unprotected peptide fragments to create large proteins. frontiersin.org | Dipeptide units form part of the peptide fragments that are assembled via ligation. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-alpha-Carbobenzoxy-L-alanyl-L-histidine methyl ester | This compound |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| 2,4,6-trimethylpyridine | 2,4,6-collidine |

Q & A

Q. Example Table: Synthesis Optimization of this compound

| Condition | Coupling Time (h) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard Protocol | 2 | DMF | 72 | 92 |

| Anhydrous DMF | 2 | Dry DMF | 85 | 96 |

| Extended Coupling | 4 | Dry DMF | 88 | 95 |

Adapted from methods in .

Key Considerations for Peer Review

- Reproducibility : Document all synthetic steps, including reagent lot numbers and equipment calibration dates .

- Ethical Data Reporting : Disclose negative results (e.g., failed couplings) and statistical power calculations .

- Interdisciplinary Collaboration : Partner with computational chemists or enzymologists to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.